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Introduction

Angiopoietin-like protein 8 (ANGPTLS8), also known as betatrophin, is a secreted protein
predominantly expressed in the liver and adipose tissue.[1][2] It plays a crucial role in lipid
metabolism, particularly in the regulation of plasma triglycerides (TG).[2][3] ANGPTLS8 functions
by forming complexes with other ANGPTL proteins, such as ANGPTL3 and ANGPTL4, to inhibit
lipoprotein lipase (LPL) activity in a tissue-specific manner.[4][5] In the fed state, ANGPTLS
expression is induced, leading to the formation of an ANGPTL3/ANGPTL8 complex that inhibits
LPL in oxidative tissues like heart and skeletal muscle, thereby directing triglycerides toward
adipose tissue for storage.[2][4][5]

Hydrodynamic gene delivery is a simple, rapid, and effective non-viral method for in vivo gene
transfer, primarily targeting the liver.[6][7][8] The technique involves the rapid tail vein injection
of a large volume of a solution containing naked plasmid DNA.[7][9] This high-pressure delivery
transiently increases the permeability of liver cells, facilitating the uptake of the plasmid DNA.[7]
[10] This method is particularly well-suited for studying liver-secreted proteins like ANGPTLS,
allowing for robust and transient overexpression to investigate its function and potential as a
therapeutic target.[8][11]

Experimental Data Summary

Hydrodynamic delivery of an ANGPTL8-expressing plasmid results in significant, though
variable, overexpression in the mouse liver. The physiological consequences primarily manifest
as changes in plasma lipid profiles.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b12372598?utm_src=pdf-interest
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913278/
https://journals.physiology.org/doi/full/10.1152/ajpendo.00195.2021
https://pubmed.ncbi.nlm.nih.gov/37962908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://journals.physiology.org/doi/full/10.1152/ajpendo.00195.2021
https://pubmed.ncbi.nlm.nih.gov/37962908/
https://en.wikipedia.org/wiki/Hydrodynamic_delivery
https://pmc.ncbi.nlm.nih.gov/articles/PMC4173647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4173647/
https://www.mdpi.com/2073-4425/9/3/136
https://pmc.ncbi.nlm.nih.gov/articles/PMC4173647/
https://iacuc.ucsf.edu/sites/g/files/tkssra16261/files/wysiwyg/STD%20PROCEDURE%20-%20Misc%20Rodent%20Procedures%20-%20Hydrodynamic%20Gene%20Delivery%20In%20Mice.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969989/
https://files.core.ac.uk/download/pdf/81060566.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Control Group

ANGPTLS

Parameter (e.g., GFP Overexpressio Fold Change Reference
Plasmid) n Group
Hepatic Angptl8
P ® ) 3.2-fold to 26-
MRNA Baseline ) 3.2x - 26X [11][12][13]
_ fold increase
Expression
Plasma
) ) Significantly
Triglycerides Normal >5x [14][15]
Increased
(TG)
Plasma
Normal Increased - [11]
Cholesterol
VLDL (Very Low-
Density Normal Increased - [11]
Lipoprotein)
Glucose No Significant
No Change - [11][12][15]
Tolerance Change
Beta Cell No Significant
No Change - [11][12][13]

Proliferation

Change

Experimental Protocols
Plasmid DNA Preparation for ANGPTLS8 Expression

Objective: To prepare high-quality, endotoxin-free plasmid DNA containing the mouse Angpt|8

coding sequence under a strong mammalian promoter (e.g., CMV) for in vivo transfection.

Materials:

e E. coli strain (e.g., DH5a)

e Plasmid vector with Angptl8 insert

» LB Broth and LB Agar plates with appropriate antibiotic
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o Endotoxin-free plasmid DNA purification kit (Giga or Mega prep size recommended)
e Spectrophotometer (e.g., NanoDrop)

» Sterile, pyrogen-free 0.9% saline solution

Protocol:

o Transform the ANGPTLS8 expression plasmid into a suitable strain of E. coli and plate on
selective LB agar plates.

 Inoculate a single colony into a starter culture of 5-10 mL of LB broth with the appropriate
antibiotic. Incubate overnight at 37°C with shaking.

o Use the starter culture to inoculate a large-scale culture (1-2 Liters). Incubate for 12-16 hours
at 37°C with vigorous shaking.

» Harvest the bacterial cells by centrifugation.

» Purify the plasmid DNA using an endotoxin-free plasmid purification kit, strictly following the
manufacturer’s instructions. Endotoxin contamination can cause severe inflammatory
responses in mice.

» Elute the purified DNA in sterile, endotoxin-free water or TE buffer.

o Determine the DNA concentration and purity using a spectrophotometer. The A260/A280
ratio should be between 1.8 and 2.0.

e On the day of injection, dilute the plasmid DNA in sterile 0.9% saline to the final desired
concentration (typically 5-50 pg of DNA per mouse). The final volume will be determined by
the mouse's body weight.

Hydrodynamic Tail Vein Injection

Objective: To deliver the ANGPTLS8 plasmid to the mouse liver via high-pressure tail vein
injection.[6][7]

Materials:
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e 8-12 week old mice (e.g., C57BL/6 or ICR strain)[11]

e Prepared ANGPTLS8 plasmid solution in 0.9% saline

» Mouse restrainer

e Heat lamp or heating pad

e 3 mL syringes

e 27-gauge needles

e 70% ethanol swabs

o Scale for weighing mice

Protocol:

¢ Weigh each mouse accurately immediately before the procedure.

o Calculate the total injection volume, which should be 8-10% of the mouse's body weight.[6]
For a 25g mouse, this corresponds to 2.0-2.5 mL.

o Draw the calculated volume of the DNA/saline solution into a 3 mL syringe fitted with a 27-
gauge needle. Ensure there are no air bubbles.

o Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the cage on a
heating pad to dilate the lateral tail veins.[10]

» Place the mouse in a restrainer, exposing the tail.
o Wipe the tail with a 70% ethanol swab.

« |dentify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow
angle.

e Once the needle is correctly positioned in the vein, rapidly and smoothly depress the plunger
to inject the entire volume within 5-8 seconds.[7] This rapid injection is critical for successful
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hydrodynamic delivery.

o Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to
stop any bleeding.

« Return the mouse to a clean recovery cage.

Post-Procedure Monitoring and Sample Collection

Objective: To monitor the health of the mice post-injection and collect tissues for analysis at the
desired time point (e.g., 3-8 days post-injection).[11]

Protocol:

Monitor the mice closely for the first few hours post-injection. A brief period of inactivity or
rapid breathing is normal, but mice should recover within 5-15 minutes.[10]

e Provide easy access to food and water.

e At the designated experimental endpoint (e.g., 8 days post-injection), euthanize the mice
according to approved institutional protocols.

e Collect blood via cardiac puncture for plasma separation.

o Perfuse the liver with PBS and harvest the entire organ. A portion can be snap-frozen in
liquid nitrogen for RNA/protein analysis, while another can be fixed in formalin for histology.

Verification of ANGPTLS8 Overexpression
A. Quantitative PCR (qPCR)

Objective: To quantify the relative mMRNA expression of Angptl8 in the liver.
Protocol:

o Extract total RNA from a snap-frozen liver sample (~30 mg) using a suitable RNA isolation kit
(e.g., RNeasy Mini Kit).[16]

e Assess RNA quality and quantity.
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e Synthesize cDNA from 1-2 pg of total RNA using a reverse transcription kit.[17]

o Perform gPCR using SYBR Green or TagMan-based assays with primers specific for mouse
Angptl8.[12] Use a housekeeping gene (e.g., Cyclophilin, Gapdh, or Actb) for normalization.
[12][16]

o Calculate the relative expression of Angptl8 using the 2-AACt method.[18]

B. Western Blot

Objective: To detect and quantify the level of ANGPTLS8 protein in liver lysates or plasma.
Protocol:

e Homogenize snap-frozen liver tissue in RIPA buffer with protease inhibitors to extract total
protein.

o Determine protein concentration using a BCA assay.[16]
e Denature 30-50 ug of protein by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel and transfer them to a
PVDF membrane.[19]

e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C.[16]

e Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at
room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

» Normalize the ANGPTLS8 band intensity to a loading control like 3-actin or GAPDH.[16]

Phenotypic Analysis

A. Plasma Lipid Profile
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Objective: To measure the concentration of key lipids in the plasma.
Protocol:

e Collect blood in EDTA-coated tubes and centrifuge at 1,500 x g for 20 minutes at 4°C to
separate the plasma.[20]

o Use commercial colorimetric assay kits to measure total triglycerides, total cholesterol, and
non-esterified fatty acids (NEFA) according to the manufacturer's instructions.[21][22]

o For a more detailed analysis, lipidomics can be performed using liquid chromatography-
mass spectrometry (LC/MS) on plasma extracts.[20][23]

B. Glucose and Insulin Tolerance Tests (GTT & ITT)
Objective: To assess whole-body glucose homeostasis and insulin sensitivity.
e Intraperitoneal Glucose Tolerance Test (IPGTT):
o Fast mice for 6 hours (with access to water).[24][25]
o Record body weight.
o Measure baseline blood glucose (time 0) from a tail snip using a glucometer.[26]
o Administer an intraperitoneal (IP) injection of D-glucose solution (2 g/kg body weight).[21]
o Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[26]
e Insulin Tolerance Test (ITT):
o Fast mice for 4-6 hours (with access to water).[27][28]
o Measure baseline blood glucose (time 0).
o Administer an IP injection of human insulin (0.75 U/kg body weight).[29]

o Measure blood glucose at 15, 30, and 60 minutes post-injection.[29]
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o Have a 25% dextrose solution ready to treat any mice that become severely
hypoglycemic.[30]
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Caption: Experimental workflow for ANGPTLS8 overexpression in mice.
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Caption: ANGPTLS signaling in triglyceride metabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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